![molecular formula C26H18BrN B1512360 10-Bromo-N,N-diphenylanthracen-9-amine CAS No. 368868-94-4](/img/structure/B1512360.png)
10-Bromo-N,N-diphenylanthracen-9-amine
Overview
Description
10-Bromo-N,N-diphenylanthracen-9-amine is a compound with the molecular formula C26H18BrN . It consists of a bromo-substituted anthracenyl moiety and two phenyl groups linked by the N atom . The anthracene nucleus is a key building block that has been extensively used in OLEDs and anion sensors, as well as electronic and optical materials .
Molecular Structure Analysis
In the structure of 10-Bromo-N,N-diphenylanthracen-9-amine, the dihedral angles between the anthracene ring system and the phenyl rings are 89.51 (14) and 74.03 (15)° . The compound is not planar as indicated by these dihedral angles . In the extended structure, a weak C—H···Br interaction occurs, which generates [100] chains .Safety and Hazards
The safety information available indicates that 10-Bromo-N,N-diphenylanthracen-9-amine may be harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
10-bromo-N,N-diphenylanthracen-9-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18BrN/c27-25-21-15-7-9-17-23(21)26(24-18-10-8-16-22(24)25)28(19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGSOGNXTHMJCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858581 | |
Record name | 10-Bromo-N,N-diphenylanthracen-9-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-Bromo-N,N-diphenylanthracen-9-amine | |
CAS RN |
368868-94-4 | |
Record name | 10-Bromo-N,N-diphenylanthracen-9-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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